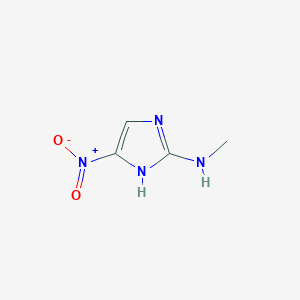
N-Methyl-4-nitro-1H-imidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-4-nitro-1H-imidazol-2-amine is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions This compound is characterized by the presence of a methyl group at the nitrogen atom and a nitro group at the fourth position of the imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-nitro-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-methylimidazole with nitric acid to introduce the nitro group at the fourth position. The reaction conditions often require careful control of temperature and pH to ensure the selective nitration of the imidazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
化学反応の分析
Types of Reactions
N-Methyl-4-nitro-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of N-Methyl-4-amino-1H-imidazol-2-amine.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
科学的研究の応用
N-Methyl-4-nitro-1H-imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell functions.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as dyes and catalysts.
作用機序
The mechanism of action of N-Methyl-4-nitro-1H-imidazol-2-amine involves its interaction with molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or cytotoxic effects. The compound may also inhibit specific enzymes or disrupt cellular pathways, contributing to its biological activity.
類似化合物との比較
Similar Compounds
N-Methylimidazole: Lacks the nitro group and has different chemical reactivity and applications.
4-Nitroimidazole: Lacks the methyl group and has distinct biological properties.
2-Methyl-4-nitroimidazole: Similar structure but with different substitution patterns affecting its reactivity and applications.
Uniqueness
N-Methyl-4-nitro-1H-imidazol-2-amine is unique due to the presence of both the methyl and nitro groups, which confer specific chemical and biological properties
特性
分子式 |
C4H6N4O2 |
|---|---|
分子量 |
142.12 g/mol |
IUPAC名 |
N-methyl-5-nitro-1H-imidazol-2-amine |
InChI |
InChI=1S/C4H6N4O2/c1-5-4-6-2-3(7-4)8(9)10/h2H,1H3,(H2,5,6,7) |
InChIキー |
OUUXSUMQIHNMIK-UHFFFAOYSA-N |
正規SMILES |
CNC1=NC=C(N1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


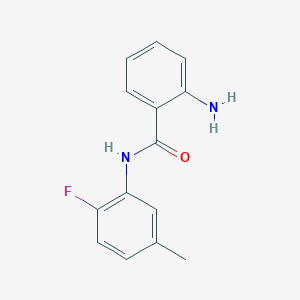

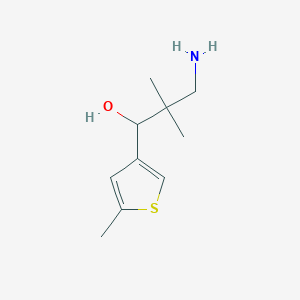
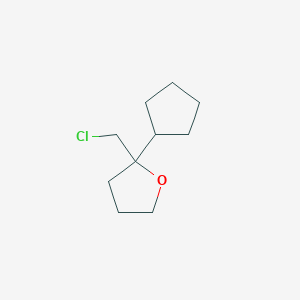

![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B13180091.png)
![4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile](/img/structure/B13180092.png)
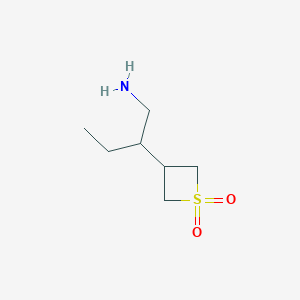
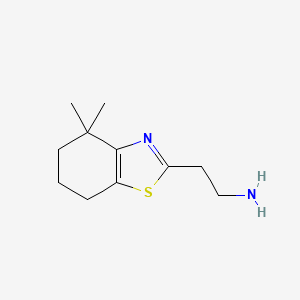
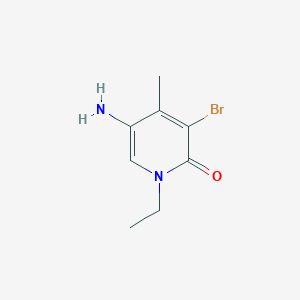


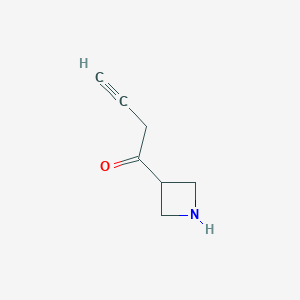
![5-Oxaspiro[bicyclo[4.2.0]octane-7,1'-cyclobutane]-8-one](/img/structure/B13180135.png)
